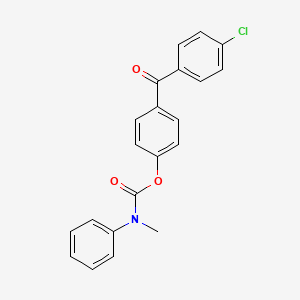
4-(4-chlorobenzoyl)phenyl methyl(phenyl)carbamate
Overview
Description
4-(4-Chlorobenzoyl)phenyl methyl(phenyl)carbamate is an organic compound with the molecular formula C21H16ClNO3. It is a derivative of carbamate, characterized by the presence of a chlorobenzoyl group attached to a phenyl ring, which is further connected to a methyl(phenyl)carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)phenyl methyl(phenyl)carbamate typically involves the reaction of 4-chlorobenzoyl chloride with phenyl methylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzoyl)phenyl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding amine and carboxylic acid.
Scientific Research Applications
4-(4-Chlorobenzoyl)phenyl methyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)phenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chlorobenzoyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Trifluoromethoxy)phenyl methyl(phenyl)carbamate
- 4-(4-Methylbenzoyl)phenyl methyl(phenyl)carbamate
- 4-(4-Nitrobenzoyl)phenyl methyl(phenyl)carbamate
Uniqueness
4-(4-Chlorobenzoyl)phenyl methyl(phenyl)carbamate is unique due to the presence of the chlorobenzoyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or binding characteristics are required .
Properties
IUPAC Name |
[4-(4-chlorobenzoyl)phenyl] N-methyl-N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-23(18-5-3-2-4-6-18)21(25)26-19-13-9-16(10-14-19)20(24)15-7-11-17(22)12-8-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBPSJDMXKXFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3537691.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3537697.png)
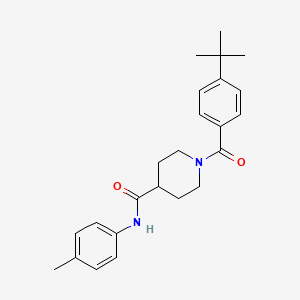
![1-(4-Phenoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B3537708.png)
![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B3537711.png)
![3-[(3-chlorobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3537721.png)
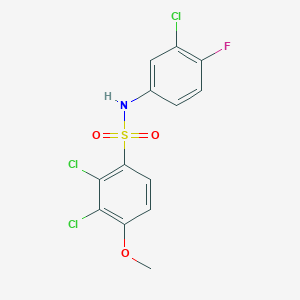
![5-bromo-2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3537736.png)
![N-benzyl-2-{2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B3537738.png)
![5-AMINO-6-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B3537756.png)
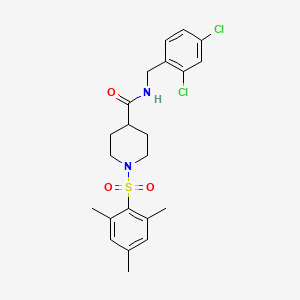
![9-ethyl-17-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione](/img/structure/B3537796.png)
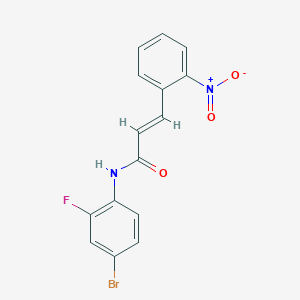
![(2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B3537810.png)
